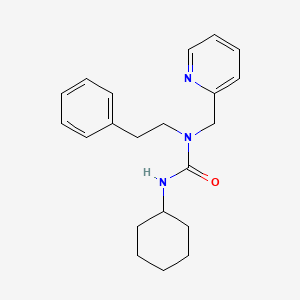![molecular formula C20H19F3N6 B15118628 2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B15118628.png)
2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the octahydropyrrolo[3,4-c]pyrrole moiety. The final step involves the addition of the trifluoromethyl group to the pyridine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine: shares similarities with other heterocyclic compounds that contain pyridine, pyrimidine, and pyrrolo rings.
This compound: is unique due to the specific arrangement of its rings and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C20H19F3N6 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
2-methyl-4-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H19F3N6/c1-12-26-17-7-24-6-4-15(17)18(27-12)28-8-13-10-29(11-14(13)9-28)19-16(20(21,22)23)3-2-5-25-19/h2-7,13-14H,8-11H2,1H3 |
InChI-Schlüssel |
NAOONHQIONKVNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CC4CN(CC4C3)C5=C(C=CC=N5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B15118554.png)
![1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B15118561.png)
![4-[(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)methyl]benzonitrile](/img/structure/B15118568.png)
![3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15118578.png)
![3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15118594.png)
![8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15118602.png)
![3-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine](/img/structure/B15118606.png)
![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118615.png)
![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B15118623.png)
![8-(1H-imidazol-1-yl)-2-[(2-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15118626.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B15118638.png)
![5-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carbonyl}piperidin-2-one](/img/structure/B15118641.png)
![tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate](/img/structure/B15118656.png)
